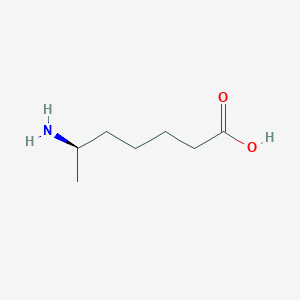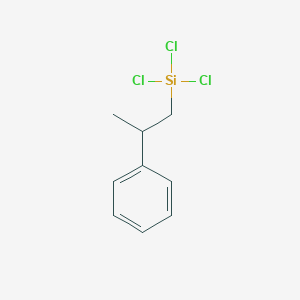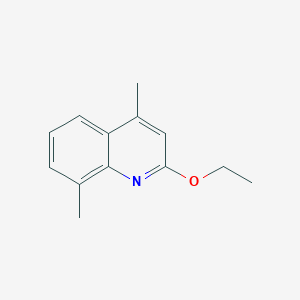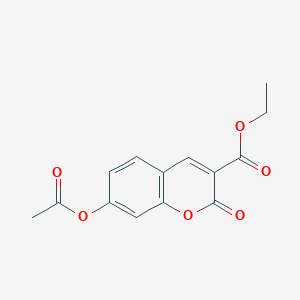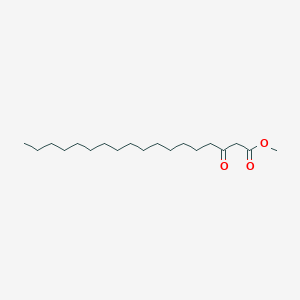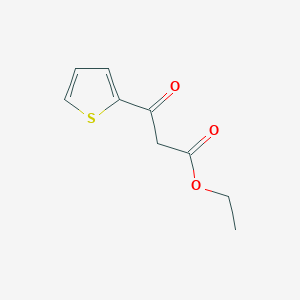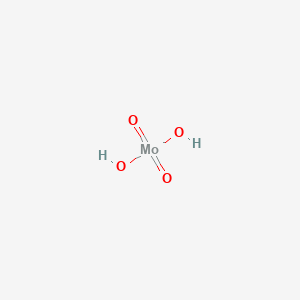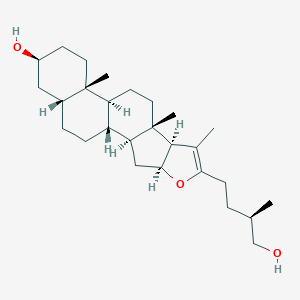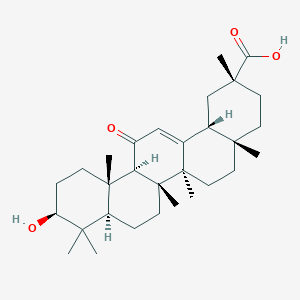
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid, also known as ursolic acid, is a pentacyclic triterpenoid compound found in various plants, including apples, rosemary, and holy basil. It has been widely studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Activities
- Antiproliferative and Cytotoxic Effects: A variety of triterpenoids, including compounds structurally similar to (3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid, have been shown to exhibit significant antiproliferative and cytotoxic activities against various cancer cell lines. For instance, triterpenoids from the resin of Styrax tonkinensis, such as 3beta,6beta-dihydroxy-11-oxo-olean-12-en-28-oic acid, have demonstrated inhibitory effects on human leukemia HL-60 cells, inducing apoptosis and growth inhibition (Wang et al., 2006).
Anti-Inflammatory Properties
- Inhibition of Inflammatory Responses: Triterpenes from various natural sources, similar in structure to the compound , have been explored for their anti-inflammatory properties. One study found that certain triterpenes isolated from Nerium oleander showed notable anti-inflammatory activity by inhibiting the induction of intercellular adhesion molecule-1 (ICAM-1), a molecule involved in inflammation (Fu et al., 2005).
Antimicrobial Effects
- Activity Against Pathogenic Microorganisms: The antimicrobial potential of triterpenoids that share structural similarities with (3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid has been noted in scientific studies. For example, triterpenoids from Lippia turbinata demonstrated significant antitubercular activity, suggesting a potential role for similar compounds in combating bacterial infections, particularly Mycobacterium tuberculosis (Wächter et al., 2001).
Structural and Molecular Studies
- Crystal Structure Analysis: The structural characteristics of triterpenoids like 3beta,6beta-dihydroxyolean-12-en-27-oic acid have been determined through crystallographic studies. These investigations provide insight into the molecular conformation and potential interaction sites of such compounds, which can be pivotal for understanding their biological activities (Sun & Pan, 2004).
Biotransformation Studies
- Microbial Metabolism and Derivatives: Research on the biotransformation of triterpenoids through microbial action has highlighted the potential for generating novel derivatives with enhanced or altered pharmacological properties. One study focused on the transformation of betulinic and betulonic acids by fungi, leading to the creation of new compounds with varying functional groups (Bastos et al., 2007).
Propiedades
Número CAS |
10379-72-3 |
|---|---|
Nombre del producto |
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid |
Fórmula molecular |
C30H46O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1 |
Clave InChI |
MPDGHEJMBKOTSU-IDZWEYSVSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
melting_point |
298-303°C |
Otros números CAS |
10379-72-3 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



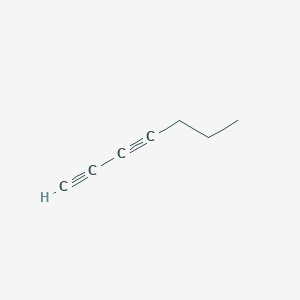
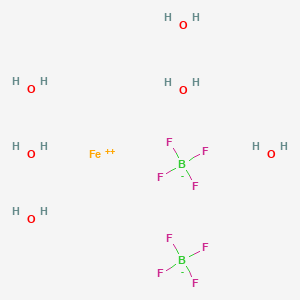

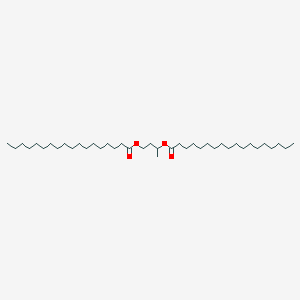
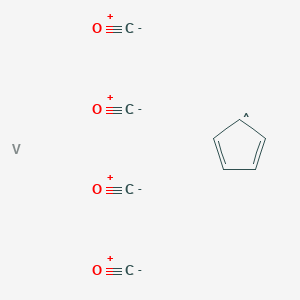
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
